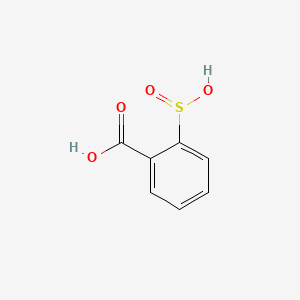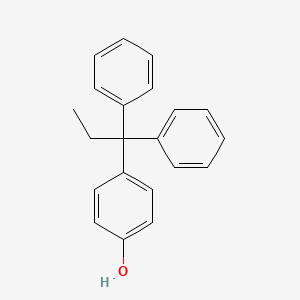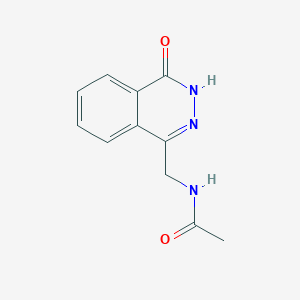
5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-(2-thienyl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-(2-thienyl)pentanoic acid is a complex organic compound that features both pyrimidine and thiophene rings. Compounds with such structures often exhibit interesting biological activities and are of significant interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-(2-thienyl)pentanoic acid typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and thiophene intermediates, followed by their coupling under specific conditions. Common reagents might include various amines, acids, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-(2-thienyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the molecule.
Applications De Recherche Scientifique
5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-(2-thienyl)pentanoic acid may have various scientific research applications, including:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or metabolic pathways.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-(2-thienyl)pentanoic acid would depend on its specific biological targets. It might interact with enzymes, receptors, or other proteins, affecting various molecular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other pyrimidine-thiophene derivatives or molecules with similar functional groups.
Uniqueness
The uniqueness of 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-(2-thienyl)pentanoic acid could lie in its specific combination of functional groups and the resulting biological activity. Comparing its properties with those of similar compounds can highlight its potential advantages or unique applications.
Propriétés
Numéro CAS |
79333-38-3 |
|---|---|
Formule moléculaire |
C13H15N3O4S |
Poids moléculaire |
309.34 g/mol |
Nom IUPAC |
5-(2-amino-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-2-thiophen-2-ylpentanoic acid |
InChI |
InChI=1S/C13H15N3O4S/c14-13-15-10(17)8(11(18)16-13)4-1-3-7(12(19)20)9-5-2-6-21-9/h2,5-7H,1,3-4H2,(H,19,20)(H4,14,15,16,17,18) |
Clé InChI |
QWXDGHFNFKILPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C(CCCC2=C(N=C(NC2=O)N)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one](/img/structure/B11938699.png)







![1-Pentyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B11938748.png)
![tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B11938754.png)

